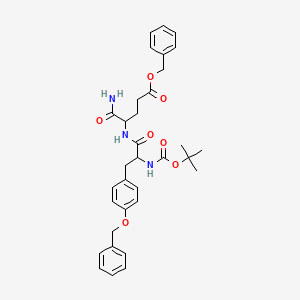![molecular formula C19H15BrN2O2S B11627832 N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627832.png)
N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(4-bromofenil)amino]-2-oxo-2-feniletil}tiofeno-2-carboxamida es un compuesto orgánico complejo que pertenece a la clase de tiofeno carboxamidas. Este compuesto se caracteriza por la presencia de un anillo de tiofeno, un grupo bromofenilo y un enlace amida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{1-[(4-bromofenil)amino]-2-oxo-2-feniletil}tiofeno-2-carboxamida generalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio: El paso inicial implica la reacción de 4-bromoanilina con cloruro de benzoílo para formar N-(4-bromofenil)benzamida.
Formación del intermedio clave: La N-(4-bromofenil)benzamida se hace reaccionar entonces con ácido tiofeno-2-carboxílico en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para formar el intermedio clave.
Formación del producto final: El intermedio clave se somete entonces a reacciones adicionales, incluyendo la formación de enlaces amida y pasos de purificación, para producir el producto final, N-{1-[(4-bromofenil)amino]-2-oxo-2-feniletil}tiofeno-2-carboxamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y química de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{1-[(4-bromofenil)amino]-2-oxo-2-feniletil}tiofeno-2-carboxamida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El átomo de bromo en el grupo 4-bromofenilo se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química medicinal: El compuesto ha mostrado promesa como agente antimicrobiano y anticancerígeno.
Ciencia de los materiales: Las características estructurales únicas de este compuesto lo convierten en un posible candidato para el desarrollo de semiconductores orgánicos y materiales fotovoltaicos.
Investigación biológica: La capacidad del compuesto para interactuar con objetivos biológicos específicos lo ha convertido en una herramienta valiosa para estudiar las vías y mecanismos celulares.
Mecanismo De Acción
El mecanismo de acción de N-{1-[(4-bromofenil)amino]-2-oxo-2-feniletil}tiofeno-2-carboxamida involucra su interacción con objetivos moleculares específicos. En el caso de su actividad anticancerígena, se ha demostrado que el compuesto inhibe la proliferación de células cancerosas induciendo la apoptosis y el arresto del ciclo celular . El grupo bromofenilo juega un papel crucial en la unión al sitio activo de las enzimas diana, modulando así su actividad.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida: Este compuesto comparte un grupo bromofenilo similar y ha mostrado actividades antimicrobianas y anticancerígenas.
4-(4-Bromofenil)-tiazol-2-amina: Otro compuesto con un grupo bromofenilo, conocido por sus propiedades antimicrobianas.
Singularidad
N-{1-[(4-bromofenil)amino]-2-oxo-2-feniletil}tiofeno-2-carboxamida es único debido a la presencia del anillo de tiofeno, que confiere propiedades electrónicas distintas.
Conclusión
N-{1-[(4-bromofenil)amino]-2-oxo-2-feniletil}tiofeno-2-carboxamida es un compuesto versátil con un potencial significativo en varios campos científicos. Sus características estructurales únicas y su diversa reactividad química lo convierten en un valioso candidato para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C19H15BrN2O2S |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
N-[1-(4-bromoanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15BrN2O2S/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24) |
Clave InChI |
XBAIFYWOFPYBPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B11627759.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627763.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B11627767.png)
![N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11627772.png)

![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11627787.png)
![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11627794.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11627795.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11627797.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627809.png)

![2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11627820.png)
![(6Z)-5-imino-6-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627822.png)
